N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide
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Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a furan ring and a benzohydrazide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE involves its interaction with biological macromolecules. It can form stable complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-3-[(dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other Schiff bases. This uniqueness makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-5-11(8-10)13(16)15-14-9-12-6-3-7-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
LZSYTRACBOBHJM-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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